4-Chloropyridine hydrate
CAS No.:
Cat. No.: VC17481619
Molecular Formula: C5H6ClNO
Molecular Weight: 131.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6ClNO |
|---|---|
| Molecular Weight | 131.56 g/mol |
| IUPAC Name | 4-chloropyridine;hydrate |
| Standard InChI | InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 |
| Standard InChI Key | VPSMLQACJQBKOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1Cl.O |
Introduction
Physicochemical Properties
Molecular and Bulk Characteristics
The following table summarizes key properties of anhydrous 4-chloropyridine , with inferred adjustments for the hydrate:
| Property | Anhydrous Value | Hydrate Adjustment |
|---|---|---|
| Molecular Weight | 113.54 g/mol | +18.02 g/mol per H₂O molecule |
| Vapor Pressure (25°C) | 4.5 mm Hg | Reduced due to H-bonding |
| Henry’s Law Constant | 5.2 × 10⁻⁶ atm·m³/mol | Lower volatility in water |
| log K<sub>ow</sub> | 1.28 | Slight increase |
| Water Solubility | 6.3 g/L (estimated) | Enhanced solubility |
The hydrate’s increased polarity from water coordination likely improves solubility in polar solvents, though quantitative data is lacking. Thermal analysis (e.g., TGA) would clarify dehydration temperatures and hydrate stability.
Reactivity and Stability
4-Chloropyridine undergoes nucleophilic substitution at the 4-position under basic conditions, yielding hydroxypyridines or coupling products . The hydrate’s water molecules may act as weak ligands, moderating reactivity in protic environments. Hydrolysis is negligible across pH 5–9 due to the absence of hydrolyzable functional groups , suggesting the hydrate’s stability in aqueous media.
Environmental Fate and Biodegradation
Partitioning and Mobility
Experimental and estimated data for anhydrous 4-chloropyridine indicate high environmental mobility:
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Soil Adsorption: K<sub>oc</sub> = 120 , classifying it as highly mobile in terrestrial systems.
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Volatilization: Half-lives of 7.8 days (river) and 60 days (lake) for the anhydrous form; the hydrate’s lower vapor pressure may extend these periods.
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Aquatic Fate: Predominantly dissolved in water, with minimal sediment adsorption .
Aerobic Biodegradation
Microbial communities in soil degrade 4-chloropyridine via hydroxylation, with 67–85% mineralization over 64 days . The hydrate’s improved solubility may accelerate this process by enhancing bioavailability.
Anaerobic Biodegradation
In aquifer slurries, 73% degradation occurs within one year under anaerobic conditions . Reductive dechlorination is a plausible mechanism, though pathway elucidation requires isotopic labeling studies.
Industrial and Laboratory Applications
Synthetic Intermediate
4-Chloropyridine hydrate serves as a precursor in pharmaceuticals (e.g., antihistamines) and agrochemicals. Its chlorine atom is displaceable in Suzuki-Miyaura couplings, enabling access to bipyridine ligands .
Niche Uses
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Coordination Chemistry: As a weak Lewis base, it forms complexes with transition metals (e.g., Pd, Cu).
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Analytical Standards: Hydration improves shelf-life in chromatographic reference materials.
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